2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone
Description
2-Methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a heterocyclic compound characterized by a fused pyridoindole core linked via a carbonyl group to a substituted isoquinolinone scaffold. This compound has drawn attention due to its structural similarity to bioactive molecules targeting neurological disorders, particularly those involving tau protein aggregation, as evidenced by patents highlighting tetrahydro-pyridoindole derivatives for Alzheimer’s disease treatment .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-methyl-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C22H19N3O2/c1-24-12-18(14-6-2-3-8-16(14)21(24)26)22(27)25-11-10-20-17(13-25)15-7-4-5-9-19(15)23-20/h2-9,12,23H,10-11,13H2,1H3 |
InChI Key |
JENJVGNLPYCRHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate indole derivative with an isoquinolinone precursor. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness. specific details regarding large-scale production are proprietary and may not be publicly available.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction processes may yield reduced derivatives, altering the functional groups.
Substitution: Substitution reactions can occur at different positions on the isoquinolinone and indole rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound as potential drug candidates due to its unique structure and potential biological activities.
Catalysis: The isoquinolinone-indole scaffold may serve as a ligand in transition metal-catalyzed reactions.
Biological Activity: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).
Anticancer Properties: Some derivatives exhibit promising anticancer effects.
Neuroscience: The indole moiety suggests potential neuroactive properties.
Pharmaceuticals: The compound’s derivatives may find applications in drug development.
Agrochemicals: Isoquinolinone-based compounds could be used as pesticides or herbicides.
Mechanism of Action
The precise mechanism remains an active area of research. Potential molecular targets include receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl ester derivative (compound 4) exhibits superior synthetic efficiency (75% yield) compared to compound 1 (34%), likely due to optimized XAT methodology .
Metabolic Stability and Toxicity
- Compound G022, a metabolite of a related pyridoindole derivative, undergoes O-demethylation in microsomes, suggesting that methoxy groups in the target compound may similarly be vulnerable .
- Trifluoromethyl groups (compound 40) resist metabolic degradation, indicating that halogenation could improve the target compound’s pharmacokinetic profile .
Therapeutic Potential
- Pyridoindole derivatives are implicated in Alzheimer’s disease via tau aggregation inhibition . The target compound’s isoquinolinone group may mimic acetylcholinesterase inhibitors, offering dual mechanisms of action.
- Compound 1 shows moderate activity in preliminary assays, but the target compound’s structural complexity may enhance binding affinity to neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
